![molecular formula C18H20BrClN2O2S B2526641 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2249127-51-1](/img/structure/B2526641.png)
1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BCSM, is a chemical compound that has been researched for its potential use in various scientific applications.
Mechanism of Action
The exact mechanism of action of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to bind to specific receptors on cancer cells and neurons. This binding may lead to the inhibition of cell growth and proliferation, as well as the modulation of neurotransmitter release.
Biochemical and Physiological Effects
In vitro studies have shown that 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has cytotoxic effects on cancer cells, particularly breast and lung cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments is its high selectivity for cancer cells and neurons, which may reduce off-target effects. However, its limited solubility in aqueous solutions may make it difficult to use in certain experimental setups.
Future Directions
Future research on 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine could focus on optimizing its synthesis and improving its solubility. It could also investigate its potential use in combination with other therapeutic agents for cancer and neurological disorders. Additionally, further studies could explore its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves the reaction of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential use as a ligand for imaging and targeting of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and neurological disorders.
properties
IUPAC Name |
1-(4-bromo-2-chloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMTBUTVABQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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